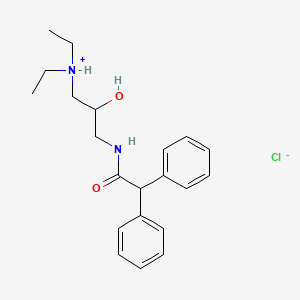
5-Bromo-1,1-(propylenedithio)-indane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,1-(propylenedithio)-indane: is an organic compound characterized by the presence of a bromine atom and a propylenedithio group attached to an indane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,1-(propylenedithio)-indane typically involves the bromination of 1,1-(propylenedithio)-indane. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-1,1-(propylenedithio)-indane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield various reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-azido-1,1-(propylenedithio)-indane, 5-thio-1,1-(propylenedithio)-indane, or 5-alkoxy-1,1-(propylenedithio)-indane.
Oxidation Products: Compounds with additional oxygen-containing functional groups like hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Various reduced forms of the original compound with altered oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-1,1-(propylenedithio)-indane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices can enhance the properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,1-(propylenedithio)-indane depends on its specific application. In chemical reactions, the bromine atom and the propylenedithio group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the propylenedithio group can participate in various chemical transformations.
Comparación Con Compuestos Similares
5-Bromo-1,1-(ethylenedithio)-indane: Similar structure but with an ethylenedithio group instead of propylenedithio.
5-Bromo-1,1-(methylenedithio)-indane: Contains a methylenedithio group.
5-Chloro-1,1-(propylenedithio)-indane: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 5-Bromo-1,1-(propylenedithio)-indane is unique due to the presence of the propylenedithio group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of the bromine atom and the propylenedithio group makes it a versatile compound for various synthetic applications.
Propiedades
Número CAS |
850349-58-5 |
|---|---|
Fórmula molecular |
C12H13BrS2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
6-bromospiro[1,2-dihydroindene-3,2'-1,3-dithiane] |
InChI |
InChI=1S/C12H13BrS2/c13-10-2-3-11-9(8-10)4-5-12(11)14-6-1-7-15-12/h2-3,8H,1,4-7H2 |
Clave InChI |
VHVMUPUNPLSEFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2(CCC3=C2C=CC(=C3)Br)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



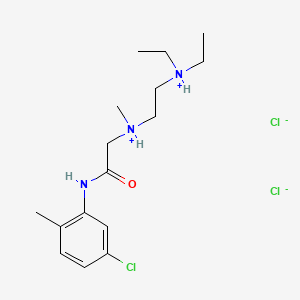
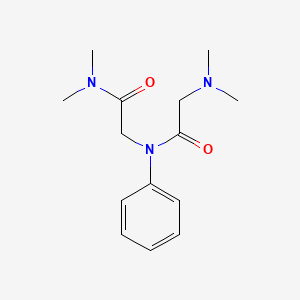
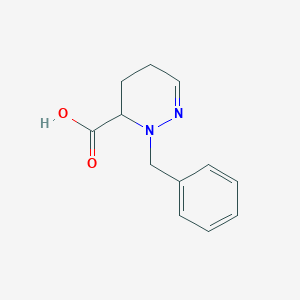
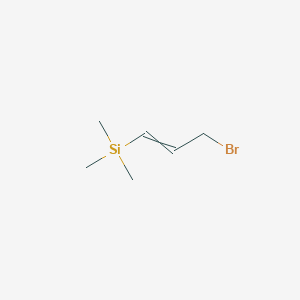


![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
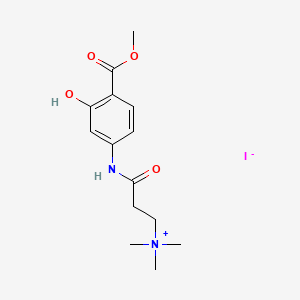
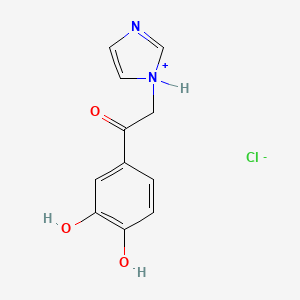
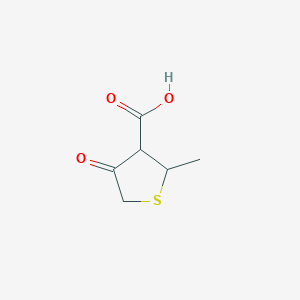
![calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775640.png)
